molecular formula C9H10FNO2 B2962143 Ethyl 3-amino-5-fluorobenzoate CAS No. 850807-08-8

Ethyl 3-amino-5-fluorobenzoate

Cat. No. B2962143
CAS RN: 850807-08-8
M. Wt: 183.182
InChI Key: WWQHGHVXYIMKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5-fluorobenzoate is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a predicted melting point of 63.64° C and a predicted boiling point of approximately 308.7° C at 760 mmHg . The density is predicted to be approximately 1.2 g/cm3, and the refractive index is predicted to be n20D 1.54 .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Ethyl 3-amino-5-fluorobenzoate is a precursor in the synthesis of various pharmacologically active compounds. For instance, amino acid ester derivatives containing 5-fluorouracil have been synthesized for their antitumor activities against leukemia HL-60 and liver cancer BEL-7402, indicating potential in cancer therapy (J. Xiong et al., 2009).

Role in Molecular Probes and Sensors

  • The compound plays a role in the development of molecular probes and sensors. For example, ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate, a derivative, shows promise in spectroscopic applications due to its photophysical properties, offering insights into molecular conformations and spectral behaviors (M. Józefowicz et al., 2007).

Antimicrobial and Antiviral Research

  • Derivatives of this compound are explored for antimicrobial and antiviral activities. For instance, hydrazones derived from 4-fluorobenzoic acid hydrazide showed significant inhibitory activity against Mycobacterium tuberculosis, demonstrating its potential in combating tuberculosis (B. Koçyiğit-Kaymakçıoğlu et al., 2009).

Environmental and Photocatalytic Studies

  • In environmental research, Ethyl 4-aminobenzoate (related structurally to this compound) was studied for its photocatalytic degradation profile, indicating how such compounds might behave in natural waters and their potential environmental impacts. This study provides insights into the transformation products and toxicity profiles, essential for understanding the environmental fate of UV filters (A. J. Li et al., 2017).

Safety and Hazards

Ethyl 3-amino-5-fluorobenzoate should be handled with care. It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . If ingested or inhaled, seek medical attention .

properties

IUPAC Name

ethyl 3-amino-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQHGHVXYIMKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.